

Pirquinozol and Cromolyn Sodium: A Comparative Guide to Mast Cell Stabilization

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Compound of Interest				
Compound Name:	Pirquinozol			
Cat. No.:	B610121	Get Quote		

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Pirquinozol** and Cromolyn sodium as mast cell stabilizing agents. The information presented is based on publicly available experimental data.

Introduction

Mast cell stabilization is a key therapeutic strategy for the management of allergic and inflammatory conditions. Upon activation, mast cells release a variety of pro-inflammatory mediators, including histamine and leukotrienes, which contribute to the symptoms of allergies and asthma. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these mediators.

Cromolyn sodium is a well-established mast cell stabilizer that has been in clinical use for decades.[1][2][3][4] **Pirquinozol** (also known as SQ 13,847) is a less well-characterized compound that was investigated in the early 1980s for its antiallergic properties.[5] This guide aims to compare the mast cell stabilizing effects of these two compounds based on available scientific literature.

Disclaimer: Information regarding **Pirquinozol** is limited due to the discontinuation of its development and the age of the primary research. The full text of several key studies was not publicly available, restricting the depth of this comparison.



Quantitative Comparison of Mast Cell Stabilizing Activity

The following table summarizes the available quantitative data for **Pirquinozol** and Cromolyn sodium. A significant disparity in the amount of available data is evident, with substantially more information accessible for the widely studied Cromolyn sodium.

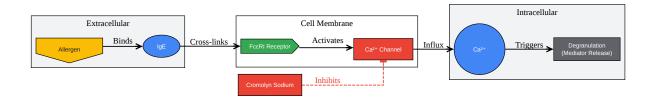
Parameter	Pirquinozol (SQ 13,847)	Cromolyn Sodium	Source(s)
In Vitro Efficacy			
IC50 (Histamine Release)	Data not publicly available	~23.15 ± 3.04 µM (Rat Peritoneal Mast Cells)	Data not publicly available
In Vivo Efficacy			
ID50 (Passive Cutaneous Anaphylaxis - Rat)	2 - 4 mg/kg (oral administration)	Data not directly comparable	

Mechanism of Action and Signaling Pathways Cromolyn Sodium

Cromolyn sodium is understood to exert its mast cell stabilizing effect primarily by inhibiting the influx of calcium ions (Ca2+) into the mast cell upon allergen challenge. This influx of extracellular calcium is a critical step in the degranulation process, which leads to the release of histamine and other inflammatory mediators. By blocking this calcium entry, Cromolyn sodium effectively prevents the release of these mediators.

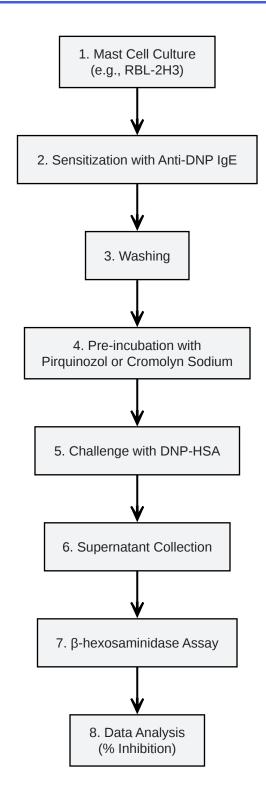
The precise molecular target of Cromolyn sodium is not fully elucidated, but it is believed to interact with a protein on the surface of mast cells that is involved in regulating calcium channel activation following IgE receptor cross-linking.











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